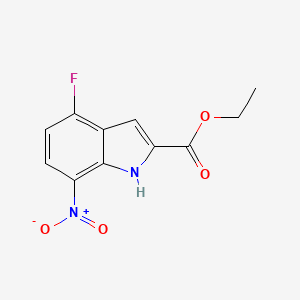

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

説明

“Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” is a chemical compound that has garnered attention in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C11H9FN2O4 .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” consists of an indole ring substituted with a fluoro group at the 4th position and a nitro group at the 7th position . The indole ring is also attached to a carboxylate group at the 2nd position, which is further esterified with an ethyl group .

科学的研究の応用

CRTH2 Receptor Antagonists

This compound serves as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important in the research for treating allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the CRTH2 receptor, which plays a key role in mediating chemotaxis of Th2 cells .

IDO Inhibitors

It is also used in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme that plays a significant role in immune regulation, and its inhibitors are being researched for potential cancer immunotherapy applications. By inhibiting IDO, these compounds can prevent the suppression of the immune response against cancer cells .

Cannabinoid CB1 Receptor Antagonists

Researchers utilize this compound for creating cannabinoid CB1 receptor antagonists. These antagonists are studied for their potential to treat obesity and related metabolic disorders by reducing appetite and increasing energy expenditure .

Human Reticulocyte 15-Lipoxygenase-1 Inhibitors

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a reactant in the development of inhibitors for Human Reticulocyte 15-Lipoxygenase-1. This enzyme is involved in the metabolism of polyunsaturated fatty acids and is a target for research in cardiovascular diseases .

Antihypertriglyceridemic Agents

This indole derivative is used to synthesize N-(benzoylphenyl)-1H-indole-2-carboxamides, potent antihypertriglyceridemic agents. These agents are significant in researching treatments for hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood, which is a risk factor for cardiovascular disease .

Antiproliferative Agents

It acts as a precursor for creating antiproliferative agents against human leukemia K562 cells. These agents are crucial in cancer research, particularly for their potential to inhibit the proliferation of cancerous cells .

将来の方向性

Indole derivatives, including “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and the biological system in which they are acting.

Result of Action

Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKETVXWGHXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)

![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)

![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)

![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)

![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)

![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)